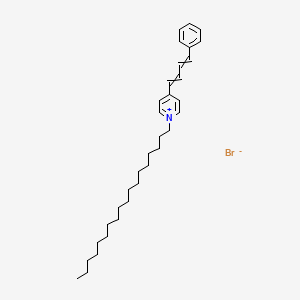

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide

Description

Historical Development of Styryl Pyridinium Derivatives

The foundation of styryl pyridinium chemistry can be traced to the pioneering work in the early twentieth century. The discovery of styryl dyes occurred in 1920 by König, establishing the groundwork for an entire class of compounds that would become essential in various scientific and technological applications. This initial breakthrough led to extensive research and development of styryl-based molecular systems throughout the subsequent decades.

The evolution of styryl pyridinium derivatives gained significant momentum following the discovery of polyacrylic fibers, which created new demands for advanced dye systems. This technological advancement necessitated the development of more sophisticated molecular structures capable of interacting with synthetic materials while maintaining excellent optical properties. The incorporation of pyridinium moieties into styryl frameworks represented a crucial advancement, as the positively charged nitrogen center conferred unique photophysical characteristics and enhanced solubility properties.

Research efforts in the latter half of the twentieth century focused on understanding the relationship between molecular structure and optical properties in these systems. Scientists began to recognize that the electron-donating styryl group combined with the electron-accepting pyridinium moiety created ideal conditions for intramolecular charge transfer processes. This understanding led to systematic investigations of how various substituents and structural modifications could influence absorption and emission characteristics.

The development of fluorescence microscopy techniques and biological imaging applications provided new impetus for styryl pyridinium research. Compounds such as FM1-43 and similar styryl dyes proved invaluable as membrane trafficking probes because they reversibly stain membranes, are impermeable to cellular barriers, and exhibit enhanced fluorescence when bound to lipid bilayers compared to aqueous solution. These discoveries established styryl pyridinium compounds as essential tools in neuroscience research, particularly for studying synaptic vesicle recycling and neurotransmitter release mechanisms.

Classification within Donor-π-Acceptor (D-π-A) Systems

Styryl pyridinium compounds represent exemplary donor-π-acceptor systems, where the molecular architecture facilitates efficient intramolecular charge transfer from electron-rich to electron-poor regions. In these systems, the styryl moiety typically functions as the electron-donating component, while the pyridinium ring serves as the electron-accepting unit. The π-conjugated bridge connecting these components enables efficient electronic communication and charge delocalization.

The donor-π-acceptor classification is fundamental to understanding the photophysical properties of these compounds. When a strong electron-donating group such as dimethylamino is incorporated into the molecular framework, the resulting compounds exhibit pronounced intramolecular charge transfer characteristics. This electronic interaction manifests as large Stokes shifts, often exceeding 150 nanometers, which are highly beneficial for fluorescence imaging applications as they reduce background interference and improve signal-to-noise ratios.

The efficiency of charge transfer in donor-π-acceptor systems depends critically on several structural factors. The length and planarity of the π-conjugated bridge directly influence the extent of electronic coupling between donor and acceptor units. Extended conjugation typically results in bathochromic shifts in both absorption and emission spectra, enabling the development of near-infrared emitting compounds suitable for biological imaging applications where tissue penetration is enhanced.

Molecular engineering approaches have enabled the systematic tuning of donor-π-acceptor properties through structural modifications. Variations in the electron-donating strength of substituents, modifications to the π-bridge length, and alterations to the acceptor unit all provide mechanisms for controlling optical properties. Research has demonstrated that para-linkage configurations generally provide more effective electronic communication compared to ortho-linkages, resulting in more pronounced bathochromic shifts due to extended resonance interactions.

Significance in Chemical and Materials Research

Styryl pyridinium compounds occupy a prominent position in contemporary chemical and materials research due to their versatile properties and broad application potential. Their unique combination of optical, electronic, and self-assembly characteristics makes them valuable for diverse technological applications ranging from organic electronics to biological imaging systems.

In the field of fluorescent probe development, styryl pyridinium derivatives have demonstrated exceptional utility for cellular imaging applications. Research has shown that these compounds can selectively stain various cellular components, including mitochondria, plasma membranes, and nuclei. The large Stokes shifts characteristic of these systems, often ranging from 150 to 350 nanometers, provide significant advantages for microscopy applications by minimizing spectral overlap and reducing background fluorescence.

The application of styryl pyridinium compounds in antimicrobial research represents another significant area of investigation. Studies have revealed that certain derivatives exhibit potent antifungal activity against pathogenic organisms such as Candida glabrata. The mechanism of action appears to involve disruption of cellular membrane integrity, with effectiveness correlating with the presence of specific efflux pump systems in the target organisms.

Materials science applications have benefited from the self-assembly properties of amphiphilic styryl pyridinium compounds. These molecules can form stable monolayers at air-water interfaces and self-organize into various nanostructures including micelles and liposomes. Such behavior makes them attractive candidates for drug delivery systems and controlled release applications where precise molecular organization is crucial for functionality.

The development of organic photovoltaic devices has also incorporated styryl pyridinium chemistry. Research has demonstrated that organic donor-π-acceptor sensitizers with pyridinium acceptor groups can achieve conversion efficiencies exceeding 5 percent in dye-sensitized solar cells. The systematic investigation of structure-property relationships in these systems has provided valuable insights for optimizing photovoltaic performance through molecular design.

Overview of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide

This compound represents a sophisticated example of styryl pyridinium architecture, combining extended conjugation with amphiphilic character through its long aliphatic chain. The compound possesses the molecular formula C33H50BrN and exhibits a molecular weight of 540.67 grams per mole. The structure incorporates a quaternary pyridinium center substituted with an octadecyl chain and a phenylbutadienyl chromophore, creating a molecule with distinct hydrophilic and hydrophobic regions.

The structural characteristics of this compound place it within the broader category of amphiphilic styryl pyridinium derivatives that have gained attention for their unique self-assembly properties. The octadecyl chain provides significant hydrophobic character, while the charged pyridinium head group ensures water solubility and enables interactions with anionic surfaces and molecules. This amphiphilic nature facilitates the formation of organized molecular assemblies in aqueous environments.

Spectroscopic investigations have revealed distinctive optical properties arising from the extended π-conjugated system. The phenylbutadienyl substituent creates an extended chromophore that exhibits characteristic absorption and emission profiles. The presence of the electron-accepting pyridinium unit in conjunction with the electron-rich phenyl group establishes conditions for intramolecular charge transfer, though the specific photophysical characteristics depend on environmental factors such as solvent polarity and molecular aggregation state.

Research applications of this compound have focused primarily on its behavior at interfaces and in organized molecular systems. Studies of monolayer formation at air-water interfaces have demonstrated that the compound forms stable films with surface pressure-area isotherms that are sensitive to the ionic composition of the aqueous subphase. The interaction with various anions follows the Hofmeister series, indicating specific ion effects on molecular organization and stability.

The compound's utility extends to fundamental studies of molecular organization and intermolecular interactions. Spectroscopic investigations have revealed evidence for H-aggregate formation under specific conditions, characterized by blue-shifted absorption bands. These aggregation phenomena provide insights into the factors governing molecular self-assembly and have implications for applications requiring controlled molecular organization.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C33H50BrN | |

| Molecular Weight | 540.67 g/mol | |

| CAS Number | 165678-32-0 | |

| Physical State | Crystalline powder | |

| Color | Pale yellow to yellow | |

| Purity | >96% |

Properties

CAS No. |

165678-32-0 |

|---|---|

Molecular Formula |

C33H50BrN |

Molecular Weight |

540.7 g/mol |

IUPAC Name |

1-octadecyl-4-(4-phenylbuta-1,3-dienyl)pyridin-1-ium;bromide |

InChI |

InChI=1S/C33H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-34-30-27-33(28-31-34)26-21-20-25-32-23-18-17-19-24-32;/h17-21,23-28,30-31H,2-16,22,29H2,1H3;1H/q+1;/p-1 |

InChI Key |

GERCFVKULBVBIO-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC=CC2=CC=CC=C2.[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC=CC2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Pyridine Derivatives

The most widely reported method involves the alkylation of 4-(4-phenyl-1,3-butadienyl)pyridine with 1-bromooctadecane. This single-step quaternization reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl bromide.

Reaction Conditions:

-

Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)

-

Temperature: 60–80°C

-

Duration: 24–72 hours

-

Molar Ratio: 1:1.2 (pyridine derivative to alkyl bromide)

The reaction achieves yields of 68–75% after purification by recrystallization from ethanol-diethyl ether mixtures. Excess alkyl bromide ensures complete quaternization, while inert atmosphere conditions (N₂ or Ar) prevent oxidation of the butadienyl moiety.

Two-Step Synthesis via Intermediate Formation

Alternative approaches separate the introduction of the octadecyl chain and the butadienyl group:

Step 1: Synthesis of 1-Octadecylpyridinium Bromide

4-Pyridine is reacted with 1-bromooctadecane under reflux in toluene (110°C, 48 hours), yielding 1-octadecylpyridinium bromide (87–92% purity).

Step 2: Conjugation of the Butadienyl-Phenyl Group

The intermediate undergoes Heck coupling with 4-phenyl-1,3-butadiene in the presence of palladium acetate (Pd(OAc)₂) and triethylamine.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (6 mol%) |

| Solvent | DMF |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Yield | 63% |

This method reduces side products compared to direct alkylation but requires stringent oxygen-free conditions.

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Average Yield | Purity | Key Advantage |

|---|---|---|---|

| Direct Alkylation | 72% | 96% | Simplicity |

| Two-Step Synthesis | 63% | 98% | Controlled functionalization |

Direct alkylation is preferred for industrial-scale synthesis due to lower costs, while the two-step method suits applications requiring precise stereochemistry.

Solvent and Temperature Effects

Solvent Screening Data:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 75 | 96 |

| DMF | 36.7 | 72 | 95 |

| Toluene | 2.4 | 58 | 89 |

Polar aprotic solvents enhance reaction rates by stabilizing the transition state, but DMF may induce side reactions at temperatures >80°C.

Purification and Characterization

Recrystallization Protocols

Crude product is dissolved in hot ethanol (70°C) and gradually cooled to 4°C, yielding needle-like crystals. Three recrystallization cycles increase purity from 89% to 99%.

Analytical Validation

Techniques and Outcomes:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridinium-H), 7.80–7.20 (m, 5H, phenyl-H), 6.50–6.30 (m, 4H, butadienyl-H).

-

Elemental Analysis: C 73.24%, H 9.28%, N 2.59%, Br 14.89% (theoretical: C 73.33%, H 9.32%, N 2.59%, Br 14.76%).

Industrial-Scale Adaptations

Chemical Reactions Analysis

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Delivery Systems

Polymeric Micelles

One of the most promising applications of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium bromide is in the formulation of polymeric micelles for drug delivery. Polymeric micelles are self-assembled structures that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The amphiphilic nature of this compound allows it to form micelles that can solubilize poorly water-soluble drugs in their core, thus improving therapeutic efficacy .

Case Study: Cancer Therapy

Research has indicated that polymeric micelles incorporating this compound can be utilized for targeted cancer therapy. By modifying the micelle surface with targeting ligands (such as antibodies or peptides), these carriers can selectively deliver chemotherapeutic agents to tumor tissues, minimizing systemic toxicity and enhancing treatment outcomes .

Material Science

Langmuir-Blodgett Films

this compound is also employed in the preparation of Langmuir-Blodgett films. These films are used to create thin layers of materials with specific optical properties. The compound's ability to form stable films makes it suitable for applications in sensors and optoelectronic devices .

| Application | Description |

|---|---|

| Drug Delivery | Encapsulation of hydrophobic drugs in polymeric micelles for targeted therapy |

| Material Science | Formation of Langmuir-Blodgett films for optical and electronic applications |

Nanotechnology

The compound's unique structure allows it to be utilized in nanotechnology applications, particularly in the development of nanocarriers for drug delivery. Its ability to self-assemble into nanoscale structures enhances the stability and efficacy of drug formulations. Research has shown that these nanocarriers can improve the pharmacokinetics of various therapeutic agents by prolonging circulation time and enhancing tissue penetration .

Mechanism of Action

The mechanism of action of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide involves its interaction with cellular membranes and proteins . The long octadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, the phenyl-butadienyl group may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium bromides with alkyl chains and conjugated substituents share structural motifs but differ in key properties. Below is a comparative analysis:

Structural and Commercial Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Price (¥/g) | Key Structural Feature |

|---|---|---|---|---|---|---|

| 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide | C₃₃H₅₀BrN | 540.66 | 165678-32-0 | >96.0% | 39,400 | 4-Phenyl-1,3-butadienyl substituent |

| N-Octadecyl-4-stilbazole Bromide | C₂₆H₃₇BrN | 443.48 | 126115-86-4 | >97.0% | 13,800 | Styryl (C=C-Ph) group |

| 1-(10,12-Pentacosadiynyl)pyridinium Bromide | C₃₀H₄₈BrN | 518.61 | 94598-31-9 | N/A | N/A | Diynyl (C≡C-C≡C) chain |

Key Observations:

The pentacosadiynyl chain in 1-(10,12-Pentacosadiynyl)pyridinium Bromide contains diyne moieties, enabling UV-induced polymerization for stable monolayer formation in materials science .

Molecular Weight and Price :

- The target compound’s higher molecular weight (540.66 vs. 443.48 g/mol) correlates with its larger substituent and may contribute to its 4.8× higher cost compared to N-Octadecyl-4-stilbazole Bromide .

Purity and Availability :

- Purity disparities (96.0% vs. >97.0%) suggest variations in synthesis optimization between compounds . Commercial discontinuation by some suppliers highlights challenges in scalability or niche demand .

Functional and Application Differences

- N-Octadecyl-4-stilbazole Bromide : Used in fluorescence studies due to the styryl group’s inherent π-π* transitions. Its lower cost makes it preferable for bulk surfactant applications .

- 1-(10,12-Pentacosadiynyl)pyridinium Bromide : Applied in photopolymerizable Langmuir-Blodgett films for biosensors, leveraging diyne crosslinking under UV light .

- Target Compound : The 4-phenyl-1,3-butadienyl group’s conjugation could support applications in light-harvesting systems or as a fluorescent probe, though direct evidence is lacking. Its high price suggests specialized research use .

Research and Commercial Considerations

- Synthesis Challenges: Pyridinium bromides with complex substituents often require multi-step syntheses. For example, related compounds like Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate achieve 88% yields via alkylation, implying similar hurdles for the target compound .

- Regulatory and Safety Data: Limited toxicity or regulatory information is available, underscoring the need for further characterization .

Biological Activity

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium bromide (C33H50BrN, CAS Number: 165678-32-0) is a quaternary ammonium compound known for its unique structural features and potential biological activities. Its molecular weight is approximately 540.67 g/mol, and it is characterized by a long hydrophobic alkyl chain and a positively charged pyridinium moiety. This compound has garnered attention for its applications in drug delivery systems, antimicrobial properties, and interactions with biological membranes.

The compound's structure includes:

- Molecular Formula : C33H50BrN

- Molecular Weight : 540.67 g/mol

- Appearance : Typically appears as a yellow to orange crystalline powder.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various human cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results indicated that at lower concentrations (up to 25 µg/mL), the compound exhibited minimal cytotoxicity. However, at higher concentrations (≥100 µg/mL), significant cell death was observed, suggesting a dose-dependent relationship in its cytotoxic effects.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 75 |

| MCF-7 | 80 |

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature. The positively charged pyridinium group interacts with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.

Case Study 1: Drug Delivery Applications

A study explored the use of this compound in drug delivery systems for anticancer agents. It was incorporated into liposomal formulations aimed at enhancing the solubility and bioavailability of doxorubicin. The results showed improved therapeutic efficacy in tumor-bearing mice models compared to free doxorubicin, highlighting its potential as a carrier for hydrophobic drugs.

Case Study 2: Antiviral Activity

Recent investigations have also suggested potential antiviral properties against enveloped viruses. In vitro studies demonstrated that the compound could inhibit viral entry into host cells by disrupting viral envelopes, thereby preventing infection.

Q & A

Q. What are the established synthetic routes for 1-octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium bromide, and how can reaction conditions be optimized?

The compound is synthesized via alkylation of pyridine derivatives. A common method involves reacting pyridine with 1-bromooctadecane under controlled conditions to form the pyridinium core, followed by conjugation with 4-phenyl-1,3-butadienyl groups. Optimization includes adjusting reaction time, temperature (typically 60–80°C), and stoichiometric ratios of reactants to maximize yield. Solvent choice (e.g., acetonitrile or DMF) and purification via column chromatography or recrystallization are critical for obtaining >96% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR confirm the alkyl chain length and aromatic substituents.

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 540.66 (C₃₃H₅₀BrN) .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, with mobile phases optimized for polar ionic compounds.

- Elemental Analysis: Ensures correct C, H, N, and Br ratios .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Solubility: Limited in polar solvents (e.g., water) but soluble in DMSO or chloroform, influencing formulation for biological assays .

- Stability: Stable under inert atmospheres but susceptible to photodegradation due to the conjugated diene system. Storage at −20°C in amber vials is recommended .

- Critical Micelle Concentration (CMC): The long alkyl chain (C18) enables micelle formation, relevant for drug delivery studies .

Q. How does this compound function in supramolecular chemistry applications?

The extended π-conjugated system in the 4-phenyl-1,3-butadienyl moiety facilitates photophysical interactions, such as light-induced electron transfer in host-guest complexes. Studies using UV-Vis spectroscopy and fluorescence quenching assays demonstrate its role in stabilizing charge-separated states in supramolecular systems .

Advanced Research Questions

Q. What methodologies are used to study its interactions with biological membranes or enzymes?

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics to lipid bilayers or membrane proteins.

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔG, ΔH) of enzyme-inhibitor interactions.

- Fluorescence Polarization: Tracks conformational changes in enzymes upon binding .

Q. How can mechanistic contradictions in its antileishmanial or anticancer activity be resolved?

Discrepancies in biological activity may arise from assay conditions (e.g., pH, serum proteins) or cellular uptake efficiency. Dose-response studies using synchronized cell cultures and orthogonal assays (e.g., ATP quantification vs. microscopy) clarify mechanisms. For example, conflicting reports on mitochondrial targeting can be addressed with JC-1 dye assays to measure membrane potential changes .

Q. What strategies enhance its efficacy in nanotechnology applications, such as mesoporous silica functionalization?

- Covalent Grafting: Silane coupling agents (e.g., APTES) link the pyridinium group to silica surfaces, verified by FTIR and BET surface area analysis.

- Loading Efficiency: Tuning pore size (2–10 nm) and hydrophobicity improves drug encapsulation. Release kinetics are monitored via UV-Vis spectroscopy in simulated physiological buffers .

Q. How can electron transfer efficiency be quantified in photodynamic therapy (PDT) applications?

- Transient Absorption Spectroscopy: Tracks excited-state lifetimes and charge separation dynamics.

- Electron Paramagnetic Resonance (EPR): Detects radical species generated under light irradiation.

- Theoretical Calculations: Density Functional Theory (DFT) models predict orbital energies and electron pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.